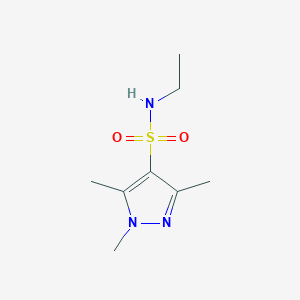

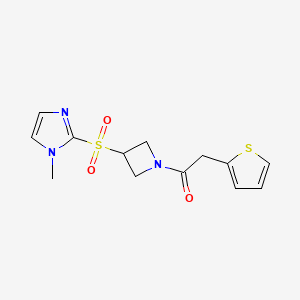

![molecular formula C16H23FN2O2 B2742388 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one CAS No. 1394529-66-8](/img/structure/B2742388.png)

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with potential therapeutic applications . It contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also contains a fluorophenyl group, which can enhance the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a piperidine ring, a fluorophenyl group, and a hydroxybutanone group . The exact crystal structure of the compound is not available in the literature.Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

A study described the stereoselective synthesis of spiro-piperidin-4-ones, highlighting their significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, identified as 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent antimycobacterial activity, suggesting potential applications in tuberculosis treatment (R. Kumar et al., 2008).

Synthesis of Piperidines

Research on the asymmetric synthesis of trisubstituted piperidines via Baylis–Hillman adducts and lithium amide through a domino reaction was reported. This method can create biologically relevant polysubstituted piperidines, suggesting its utility in developing compounds with potential pharmacological properties (Mateo M Salgado et al., 2019).

Anticancer Activity

A novel 1, 2, 4 - triazole derivative exhibited significant anticancer activity against Dalton’s Lymphoma Ascitic in mice, indicating its potential as an anticancer agent. This research underlines the importance of novel compounds in cancer therapy (K. Arul & A. Smith, 2016).

Analgesic Compounds

The development and evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics were discussed, emphasizing compounds with potent analgesic activity and short duration of action, potentially useful for short surgical procedures requiring rapid recovery (N. Lalinde et al., 1990).

Inhibition Studies

Studies on 4-Amino-2-(substituted methyl)-2-butenoic acids as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase were presented, illustrating their role in designing inhibitors for neurotransmitter metabolism enzymes (R. Silverman et al., 1986).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c17-14-3-1-12(2-4-14)9-13-5-7-19(8-6-13)16(21)10-15(20)11-18/h1-4,13,15,20H,5-11,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBASUJHSFUYIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

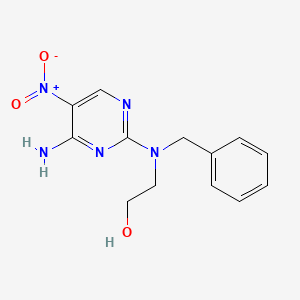

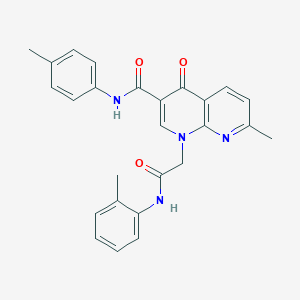

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

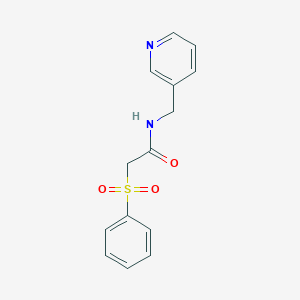

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

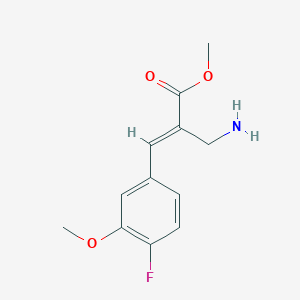

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)

![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)